Cas no 2308274-99-7 (N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide)

N-{2-3-(tert-ブトキシ)シクロブチルエチル}プロプ-2-エンアミドは、特異なシクロブチル構造とtert-ブトキシ基を有するアクリルアミド誘導体です。この化合物は、高い反応性を持つアクリルアミド基を有しており、ポリマー合成や架橋反応における優れた反応性を発揮します。tert-ブトキシ基の導入により、立体障害効果や安定性が向上し、精密な分子設計が可能です。また、シクロブチル環の剛直性が分子の立体配置に影響を与え、特異な物性を示すことが期待されます。有機合成中間体や機能性材料の原料としての利用が検討されています。

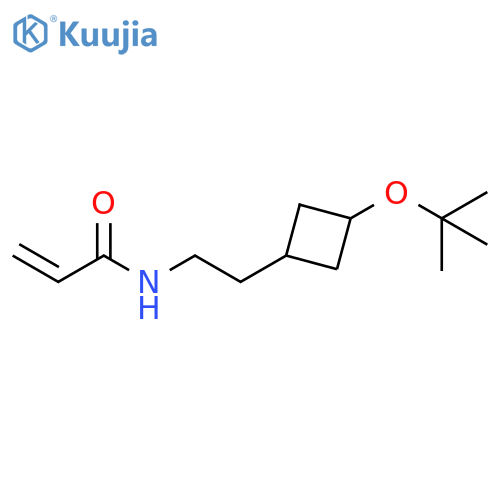

2308274-99-7 structure

商品名:N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide

N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide

- 2308274-99-7

- Z2285378021

- N-[2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]ethyl]prop-2-enamide

- EN300-26573708

- N-[2-[3-(1,1-Dimethylethoxy)cyclobutyl]ethyl]-2-propenamide

- N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide

-

- インチ: 1S/C13H23NO2/c1-5-12(15)14-7-6-10-8-11(9-10)16-13(2,3)4/h5,10-11H,1,6-9H2,2-4H3,(H,14,15)

- InChIKey: XKIZFGHPYTWJBE-UHFFFAOYSA-N

- ほほえんだ: C(NCCC1CC(OC(C)(C)C)C1)(=O)C=C

計算された属性

- せいみつぶんしりょう: 225.172878976g/mol

- どういたいしつりょう: 225.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- 密度みつど: 0.96±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 357.1±24.0 °C(Predicted)

- 酸性度係数(pKa): 14.98±0.46(Predicted)

N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26573708-0.25g |

N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide |

2308274-99-7 | 90% | 0.25g |

$906.0 | 2023-09-14 | |

| Enamine | EN300-26573708-0.05g |

N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide |

2308274-99-7 | 90% | 0.05g |

$827.0 | 2023-09-14 | |

| Enamine | EN300-26573708-5g |

N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide |

2308274-99-7 | 90% | 5g |

$2858.0 | 2023-09-14 | |

| Enamine | EN300-26573708-0.1g |

N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide |

2308274-99-7 | 90% | 0.1g |

$867.0 | 2023-09-14 | |

| Enamine | EN300-26573708-0.5g |

N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide |

2308274-99-7 | 90% | 0.5g |

$946.0 | 2023-09-14 | |

| Enamine | EN300-26573708-1g |

N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide |

2308274-99-7 | 90% | 1g |

$986.0 | 2023-09-14 | |

| Enamine | EN300-26573708-2.5g |

N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide |

2308274-99-7 | 90% | 2.5g |

$1931.0 | 2023-09-14 | |

| Enamine | EN300-26573708-10g |

N-{2-[3-(tert-butoxy)cyclobutyl]ethyl}prop-2-enamide |

2308274-99-7 | 90% | 10g |

$4236.0 | 2023-09-14 |

N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide 関連文献

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

2308274-99-7 (N-{2-3-(tert-butoxy)cyclobutylethyl}prop-2-enamide) 関連製品

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2279938-29-1(Alkyne-SS-COOH)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬